4-Methyl-3,5-bis(3-methylphenyl)-1,2-oxazole
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Overview
Description
4-METHYL-3,5-BIS(3-METHYLPHENYL)ISOXAZOLE is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential . This particular compound, with its unique substitution pattern, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3,5-BIS(3-METHYLPHENYL)ISOXAZOLE typically involves the cycloaddition reaction of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazoles, including 4-METHYL-3,5-BIS(3-METHYLPHENYL)ISOXAZOLE, often involve microwave-assisted synthesis. This method significantly reduces reaction times and improves yields . The use of solid-phase synthesis techniques is also common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3,5-BIS(3-METHYLPHENYL)ISOXAZOLE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
4-METHYL-3,5-BIS(3-METHYLPHENYL)ISOXAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are known for their therapeutic potential, and this compound is no exception.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-METHYL-3,5-BIS(3-METHYLPHENYL)ISOXAZOLE involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity . This binding can result in various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Used in the synthesis of various biologically active compounds.
4,5-Diphenyl-4-isoxazoline: Known for its analgesic and anti-inflammatory properties.
Uniqueness
4-METHYL-3,5-BIS(3-METHYLPHENYL)ISOXAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H17NO |
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Molecular Weight |
263.3 g/mol |
IUPAC Name |
4-methyl-3,5-bis(3-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C18H17NO/c1-12-6-4-8-15(10-12)17-14(3)18(20-19-17)16-9-5-7-13(2)11-16/h4-11H,1-3H3 |
InChI Key |
UVRWNWZXQIBLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NO2)C3=CC=CC(=C3)C)C |
Origin of Product |
United States |
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